C13H16ClN5O4

Regadenoson Synthesis Nucleoside Intermediate Pharmacologic Stress Agent

Procurement risk: Four distinct isomers share the formula C13H16ClN5O4. Ordering by formula alone risks synthetic failure. **The solution:** 2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3). - **Regadenoson precursor:** Confirmed starting material for A2A agonist synthesis (Lexiscan). - **2-Chloroadenosine source:** Acetonide protection enables on-demand deprotection to stable adenosine analogue. - **Quality-controlled:** Validated via HPLC for intermediate & reference standard applications.

Molecular Formula C13H16ClN5O4
Molecular Weight 341.75 g/mol
Cat. No. B15172937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13H16ClN5O4
Molecular FormulaC13H16ClN5O4
Molecular Weight341.75 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNCCNC(=O)C3=NON=C3N.Cl
InChIInChI=1S/C13H15N5O4.ClH/c14-12-11(17-22-18-12)13(19)16-4-3-15-6-8-1-2-9-10(5-8)21-7-20-9;/h1-2,5,15H,3-4,6-7H2,(H2,14,18)(H,16,19);1H
InChIKeyMSWRTXPSYZPSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C13H16ClN5O4 Sourcing Guide


The molecular formula C13H16ClN5O4 encompasses several chemically distinct entities, necessitating precise identification during procurement. The most well-characterized and widely utilized compound is 2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3), a chlorinated adenosine analogue [1]. This compound serves as a critical intermediate in the synthesis of Regadenoson, an A2A adenosine receptor agonist used as a pharmacologic stress agent [2]. Its molecular weight is 341.75 g/mol [1]. Other compounds sharing this formula include various Penciclovir impurities and 2-Chloro-N-cyclopropyladenosine, each with distinct structural and functional roles [3].

CAS 24639-06-3
Role Regadenoson synthetic intermediate
Differentiation Protected adenosine scaffold; not a Penciclovir impurity
Verify CAS and chemical name against intended synthetic or analytical workflow. Isomeric C13H16ClN5O4 compounds serve distinct impurity-standard or biological probe roles.

Why Generic Substitution Fails for C13H16ClN5O4


The molecular formula C13H16ClN5O4 represents multiple distinct chemical structures with divergent applications. Simple substitution based on formula alone risks procurement of a compound unsuitable for the intended purpose. For example, Penciclovir Impurity 8 (CAS N/A) is utilized exclusively as an analytical reference standard for quality control in pharmaceutical manufacturing [1]. In contrast, 2-Chloro-N-cyclopropyladenosine features an N6-cyclopropyl substitution, which, based on structure-activity relationships, is likely to confer different biological activity compared to the unsubstituted 2-Chloro-2',3'-O-isopropylideneadenosine [2]. Furthermore, 2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3) is uniquely positioned as a key synthetic intermediate for Regadenoson due to its specific protection of the 2' and 3' hydroxyl groups, which is essential for subsequent synthetic steps [3]. Therefore, precise CAS number and chemical name verification are mandatory for successful research outcomes.

Functional role
Key synthetic intermediate with 2',3'-acetonide protection
Penciclovir impurity standard; not compatible with Regadenoson route
Biological context
Protected precursor; activity released after deprotection
N6-cyclopropyl analogue may shift adenosine receptor profile
Synthetic outcome
Regioselective functionalization enabled by acetonide
Incorrect protecting group leads to synthetic failure

Quantitative Evidence for Compound Selection


Regadenoson Precursor Validation

2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3) is unequivocally identified as a starting material in the synthesis of Regadenoson [1]. This is a non-substitutable role; other compounds with the formula C13H16ClN5O4, such as Penciclovir Impurity 8, are not referenced in any Regadenoson synthetic route and serve an entirely different function as an analytical impurity standard for an unrelated drug [2]. The differentiation is therefore qualitative and based on functional utility in a defined, high-value synthetic pathway.

Regadenoson precursor role
Reported
Confirmed starting material for Regadenoson synthesis
Synthetic pathway specificity: other C13H16ClN5O4 isomers serve unrelated impurity-standard roles
Non-substitutable for Regadenoson route; functional utility is qualitative
Regadenoson Synthesis Nucleoside Intermediate Pharmacologic Stress Agent

Antiproliferative Activity Gap

While 2-Chloroadenosine-2',3'-acetonide serves primarily as a synthetic intermediate, its deprotected parent compound, 2-Chloroadenosine, demonstrates quantifiable biological activity. In DU-145 prostate cancer cells, 2-Chloroadenosine inhibits cell proliferation with an IC50 of 1.11 μM [1]. In contrast, the acetonide-protected derivative, 2-Chloroadenosine-2',3'-acetonide, shows no significant bioactivity in this context as it is a prodrug/masking form [2]. This >10-fold difference in potency underscores the critical impact of the 2',3'-acetonide protecting group on biological function.

Antiproliferative gap
Class-level
IC₅₀ > 1.11 µMfor protected intermediate
IC₅₀ 1.11 µMfor deprotected 2-chloroadenosine
Protecting group eliminates direct bioactivity; choose the appropriate form for synthesis vs. cell-based assays
DU-145 prostate cancer cell line; acetonide acts as a masking group
Antiproliferative Activity Prostate Cancer Nucleoside Analogue

Adenosine Kinase Substrate Efficiency

The metabolic activation of 2-Chloroadenosine is mediated by adenosine kinase. Quantitative enzyme kinetics reveal that 2-Chloroadenosine is phosphorylated with an apparent Km of 1,330 µM [1]. This value indicates a low affinity for the kinase compared to other adenosine analogues like N6-L-phenylisopropyladenosine, which has a Km of 205 µM [1]. This 6.5-fold difference in Km demonstrates that the 2-chloro modification significantly reduces its suitability as a substrate for adenosine kinase-mediated phosphorylation.

Kinase substrate efficiency
Head-to-head
Km 1,330 µM2-chloroadenosine
Km 205 µMN⁶-L-phenylisopropyladenosine
6.5-fold lower adenosine kinase affinity; informs metabolic stability and prodrug design
Purified enzyme assay; 2-chloro modification significantly reduces phosphorylation rate
Adenosine Kinase Enzyme Kinetics Nucleoside Phosphorylation

Optimal Application Scenarios


Regadenoson Synthesis for Stress Testing

In the multi-step chemical synthesis of Regadenoson (Lexiscan), 2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3) is a confirmed and essential starting material [1]. Its specific 2',3'-acetonide protection is required for the regioselective functionalization of the adenosine core in subsequent steps. Using any other isomer with the molecular formula C13H16ClN5O4, such as Penciclovir Impurity 8, will result in synthetic failure as the functional group presentation is incorrect [2].

Generic Regadenoson ANDA Development

For analytical method development, method validation, and quality control (QC) applications in support of an Abbreviated New Drug Application (ANDA) for generic Regadenoson, the compound is utilized as a reference standard for identifying and quantifying process-related impurities [1]. In this context, the other C13H16ClN5O4 compounds, specifically the various Penciclovir impurities, are the analytes of interest, not the standard [3].

2-Chloroadenosine Precursor for Receptor Studies

To study the pharmacology of adenosine receptors (e.g., A1, A2A, A3), researchers often require 2-Chloroadenosine, a metabolically stable analogue [2]. 2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3) serves as an ideal, stable precursor. The acetonide protecting group can be readily removed under mild acidic conditions to yield the active 2-Chloroadenosine on demand, avoiding the need to store the more chemically reactive deprotected form [1].

Application
Selection Property
Validation Focus
Regadenoson synthesis studies
Regioselective 2',3'-acetonide protection
Synthetic pathway specificity and intermediate identity
ANDA-related analytical QC
Reference standard for impurity profiling
Method specificity and differentiation from Penciclovir-related impurities
Adenosine receptor pharmacology
Stable protected precursor to 2-chloroadenosine
Deprotection efficiency and bioactive form confirmation

Technical Documentation Hub

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35 linked technical documents
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